tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a brominated methoxyphenoxy moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Ether Formation: The brominated methoxyphenol is then reacted with an appropriate azetidine derivative to form the ether linkage.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Hydrolysis: The major product is the free carboxylic acid.
Scientific Research Applications
tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The brominated methoxyphenoxy moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring can also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- tert-Butyl 5’-bromo-3’H-spiro[azetidine-3,1’-benzofuran]-1-carboxylate
Uniqueness
tert-Butyl 3-((5-bromo-2-methoxyphenoxy)methyl)azetidine-1-carboxylate is unique due to the combination of its brominated methoxyphenoxy moiety and azetidine ring, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 3-[(5-bromo-2-methoxyphenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-11(9-18)10-21-14-7-12(17)5-6-13(14)20-4/h5-7,11H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFNRWRPOWYCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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